molecular formula C14H13BrOS B13946702 2-Benzylsulfanyl-1-bromo-4-methoxybenzene

2-Benzylsulfanyl-1-bromo-4-methoxybenzene

Cat. No.: B13946702
M. Wt: 309.22 g/mol
InChI Key: PYKZPGZRBDFGSL-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-1-bromo-4-methoxybenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzylsulfanyl group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions with electrophiles such as bromine and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. The use of advanced techniques like chromatography and crystallization ensures the isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-1-bromo-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Benzylsulfanyl-1-bromo-4-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-1-bromo-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylsulfanyl-1-bromo-4-methoxybenzene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H13BrOS

Molecular Weight

309.22 g/mol

IUPAC Name

2-benzylsulfanyl-1-bromo-4-methoxybenzene

InChI

InChI=1S/C14H13BrOS/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

PYKZPGZRBDFGSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)SCC2=CC=CC=C2

Origin of Product

United States

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